molecular formula C6H7NaO6 B8037988 (+)-Sodium L-ascorbate crystalline

(+)-Sodium L-ascorbate crystalline

Cat. No.: B8037988
M. Wt: 198.11 g/mol
InChI Key: IFVCRSPJFHGFCG-RXSVEWSESA-N
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Description

(+)-Sodium L-ascorbate crystalline, also known as the sodium salt of L-ascorbic acid, is a water-soluble compound derived from ascorbic acid (vitamin C). It is widely recognized for its antioxidant properties and is used in various applications, including food preservation, pharmaceuticals, and cosmetics. The compound is known for its stability in crystalline form, making it a preferred choice in many industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Sodium L-ascorbate typically involves the neutralization of L-ascorbic acid with sodium hydroxide. The reaction can be represented as follows:

C6H8O6+NaOHC6H7NaO6+H2O\text{C}_6\text{H}_8\text{O}_6 + \text{NaOH} \rightarrow \text{C}_6\text{H}_7\text{NaO}_6 + \text{H}_2\text{O} C6​H8​O6​+NaOH→C6​H7​NaO6​+H2​O

In this process, L-ascorbic acid (C6H8O6) reacts with sodium hydroxide (NaOH) to form sodium L-ascorbate (C6H7NaO6) and water (H2O). The reaction is typically carried out in an aqueous solution at room temperature. The resulting solution is then evaporated to obtain the crystalline form of the compound.

Industrial Production Methods

Industrial production of (+)-Sodium L-ascorbate involves large-scale neutralization processes, often using high-purity reagents to ensure the quality of the final product. The process includes:

    Dissolution: L-ascorbic acid is dissolved in water.

    Neutralization: Sodium hydroxide is added to the solution under controlled conditions to achieve complete neutralization.

    Crystallization: The solution is concentrated and cooled to induce crystallization.

    Filtration and Drying: The crystalline product is filtered, washed, and dried to obtain pure (+)-Sodium L-ascorbate.

Chemical Reactions Analysis

Types of Reactions

(+)-Sodium L-ascorbate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to dehydroascorbic acid.

    Reduction: It acts as a reducing agent in various chemical reactions.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: It can reduce metal ions such as ferric ions (Fe3+) to ferrous ions (Fe2+).

    Substitution: Reactions often occur in aqueous or alcoholic solutions under mild conditions.

Major Products Formed

    Oxidation: Dehydroascorbic acid.

    Reduction: Reduced metal ions (e.g., Fe2+).

    Substitution: Various substituted ascorbate derivatives.

Scientific Research Applications

Chemistry

In chemistry, (+)-Sodium L-ascorbate is used as a reducing agent in various synthetic reactions. Its ability to donate electrons makes it valuable in redox reactions and in the synthesis of complex organic molecules.

Biology

In biological research, it is used to study oxidative stress and its effects on cells. It serves as an antioxidant to protect cells from damage caused by reactive oxygen species (ROS).

Medicine

Medically, (+)-Sodium L-ascorbate is used in formulations to enhance the stability and bioavailability of vitamin C. It is also used in intravenous vitamin C therapies for its potential benefits in boosting the immune system and combating oxidative stress.

Industry

In the food industry, it is used as a preservative to prevent oxidation and spoilage of food products. It is also used in cosmetics for its skin-brightening and anti-aging properties.

Mechanism of Action

(+)-Sodium L-ascorbate exerts its effects primarily through its antioxidant activity. It donates electrons to neutralize free radicals, thereby preventing cellular damage. The compound interacts with various molecular targets, including enzymes involved in collagen synthesis and immune function. It also plays a role in regenerating other antioxidants, such as vitamin E, enhancing their effectiveness.

Comparison with Similar Compounds

Similar Compounds

    L-Ascorbic Acid: The parent compound of sodium L-ascorbate, known for its potent antioxidant properties.

    Calcium Ascorbate: A calcium salt of ascorbic acid, used as a dietary supplement.

    Magnesium Ascorbate: A magnesium salt of ascorbic acid, also used in supplements.

Uniqueness

(+)-Sodium L-ascorbate is unique due to its high solubility in water and stability in crystalline form. Unlike L-ascorbic acid, which can be unstable and prone to oxidation, the sodium salt form is more stable and easier to handle in various applications. This makes it particularly valuable in industrial and research settings where stability and solubility are crucial.

Properties

IUPAC Name

sodium;(5R)-5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyfuran-3-ide-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-8,10H,1H2;/q-1;+1/t2-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVCRSPJFHGFCG-RXSVEWSESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=O)[C-](C(=O)O1)O)O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1C(=O)[C-](C(=O)O1)O)O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NaO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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